Methyl 2-iodo-4-methylbenzoate
Overview
Description
Methyl 2-iodo-4-methylbenzoate is an organic compound with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is primarily used in organic synthesis and research applications.
Mechanism of Action
Target of Action
This compound is a derivative of benzoic acid, which is known to have various biological effects . .
Mode of Action
It is known that iodinated organic compounds can participate in various chemical reactions, such as cyclization , which could potentially influence their interaction with biological targets.
Biochemical Pathways
It’s worth noting that benzoic acid derivatives have been shown to display biological effects such as anti-inflammatory, anti-fungal, and process signaling
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-iodo-4-methylbenzoate are not well-studied. These properties are crucial in determining the bioavailability of a compound. In general, the iodine atom in the compound could potentially influence its pharmacokinetic properties, as iodine is a heavy atom that can affect the lipophilicity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-iodo-4-methylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4-methylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iodo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methyl 2-chloro-4-methylbenzoate.
Coupling Reactions: Biaryl compounds or vinyl derivatives.
Reduction Reactions: Methyl 2-iodo-4-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-iodo-4-methylbenzoate is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Similar structure but with the iodine atom at the para position.
Methyl 2-bromo-4-methylbenzoate: Bromine instead of iodine at the ortho position.
Methyl 2-chloro-4-methylbenzoate: Chlorine instead of iodine at the ortho position.
Uniqueness: Methyl 2-iodo-4-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The larger atomic size and lower electronegativity of iodine make it a better leaving group in substitution reactions and more reactive in coupling reactions .
Properties
IUPAC Name |
methyl 2-iodo-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAIWGOSUXHUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60761327 | |
Record name | Methyl 2-iodo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60761327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-56-8 | |
Record name | Methyl 2-iodo-4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103440-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-iodo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60761327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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